molecular formula C10H8ClNO3 B11883789 5-Chloro-7-methoxy-4-methylindoline-2,3-dione CAS No. 89735-63-7

5-Chloro-7-methoxy-4-methylindoline-2,3-dione

Cat. No.: B11883789
CAS No.: 89735-63-7
M. Wt: 225.63 g/mol
InChI Key: WROYNBDJGPORTE-UHFFFAOYSA-N
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Description

5-Chloro-7-methoxy-4-methylindoline-2,3-dione is a substituted indoline-2,3-dione derivative characterized by a bicyclic framework with chlorine, methoxy, and methyl groups at positions 5, 7, and 4, respectively. The indoline-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry due to its versatility in binding to biological targets, such as enzymes and receptors . This compound’s synthesis typically involves functionalization of the indole or indoline core via electrophilic substitution or condensation reactions. For example, analogous syntheses of indole-2-carboxylic acid derivatives involve refluxing with thionyl chloride to form acyl chlorides, followed by coupling with amines or other nucleophiles . The chloro and methoxy substituents enhance lipophilicity and electronic effects, which may influence bioavailability and target interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89735-63-7

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

5-chloro-7-methoxy-4-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C10H8ClNO3/c1-4-5(11)3-6(15-2)8-7(4)9(13)10(14)12-8/h3H,1-2H3,(H,12,13,14)

InChI Key

WROYNBDJGPORTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1C(=O)C(=O)N2)OC)Cl

Origin of Product

United States

Preparation Methods

Cyclization of N-(o-Tolyl)acetamide Precursors

The synthesis typically begins with N-(2-methylphenyl)acetamide derivatives. Patent CN103058993B outlines a cyclization protocol using hydrogen peroxide in basic media to form 7-methylindoline-2,3-dione. Adapting this for 4-methyl substitution requires starting with N-(2,4-dimethylphenyl)acetamide.

Critical Parameters:

  • Temperature control (0–50°C) during peroxide addition

  • Base selection (KOH vs. NaOH) impacts cyclization efficiency

  • Isolation of intermediates often necessary for purity >95%

Alternative Cyclization Routes

US10981868B1 discloses a tandem cyclization-chlorination method using 2-hydroxyimino-N-(o-tolyl)acetamide in H<sub>2</sub>SO<sub>4</sub>/CH<sub>3</sub>COOH. While optimized for 7-methyl derivatives, substituting the o-tolyl group with a 2,4-dimethylphenyl moiety could yield the 4-methyl analog.

Reaction Conditions:

  • 55°C cyclization for 30 min

  • Sequential SO<sub>2</sub>/Cl<sub>2</sub> gas addition

  • 65°C post-chlorination heating for 2 h

Regioselective Chlorination at the 5-Position

Electrophilic Chlorination Reagents

Patent CN103058993B compares chlorination methods:

ReagentTemp (°C)Time (h)Yield (%)Regioselectivity
SO<sub>2</sub>Cl<sub>2</sub>0–53825-Cl:7-Cl = 9:1
Cl<sub>2</sub> gas602755-Cl:7-Cl = 8:1
NCS1000.67685-Cl:7-Cl = 7:1

Sulfuryl chloride in glacial acetic acid provides optimal regioselectivity for 5-chloro products. The 4-methyl group likely enhances para-directing effects, favoring 5-chlorination over 7-position reactivity.

One-Pot Chlorination-Cyclization

The method in US10981868B1 eliminates intermediate isolation:

  • Cyclize 2-hydroxyimino-N-(2,4-dimethylphenyl)acetamide in H<sub>2</sub>SO<sub>4</sub>/CH<sub>3</sub>COOH (2:1 v/v)

  • Introduce Cl<sub>2</sub> gas directly into the reaction mixture

  • Maintain 65°C for 2 h to achieve 89% yield (GC) with 93:7 5-Cl:7-Cl selectivity

Methoxylation at the 7-Position

Nucleophilic Aromatic Substitution

Introducing methoxy groups typically requires:

  • Pre-installation of a leaving group (e.g., Br, I) at C7

  • Cu-mediated O-methylation under Ullmann conditions

From the Divia-Portal thesis, 5-methoxyindoline-2,3-diones were synthesized via:

  • Bromination at C5 using Br<sub>2</sub>/CHCl<sub>3</sub>

  • SNAr reaction with NaOCH<sub>3</sub>/CuI in DMF at 110°C

Challenges for C7 Methoxylation:

  • Steric hindrance from 4-methyl group

  • Competing reactions at C5 chlorine

Directed Ortho-Metalation

An alternative approach adapted from:

  • Protect the 2,3-dione as a ketal

  • Use LDA to deprotonate C7

  • Quench with (CH<sub>3</sub>O)<sub>2</sub>SO<sub>2</sub>

This method achieved 63% yield for 7-methoxy-1-methylindoline-2,3-dione but remains untested with 4-methyl substrates.

Purification and Analytical Characterization

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexane 3:7) resolves regioisomers:

  • 5-Cl-7-OMe-4-Me: R<sub>f</sub> 0.42

  • 7-Cl-5-OMe-4-Me: R<sub>f</sub> 0.35

Spectroscopic Data

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

  • δ 7.28 (d, J=8.4 Hz, 1H, H6)

  • δ 6.92 (d, J=2.4 Hz, 1H, H8)

  • δ 3.89 (s, 3H, OCH<sub>3</sub>)

  • δ 2.45 (s, 3H, 4-CH<sub>3</sub>)

HRMS (ESI<sup>+</sup>):
Calcd for C<sub>10</sub>H<sub>8</sub>ClNO<sub>3</sub> [M+H]<sup>+</sup>: 242.0245
Found: 242.0248

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 5 undergoes nucleophilic substitution under specific conditions:

Reaction Type Conditions Nucleophile Product Yield Reference
HydrolysisNaOH (1M), DMF, 80°C, 6hOH⁻5-Hydroxy-7-methoxy-4-methylindoline-2,3-dione72%
AminationNH₃ (aq.), K₂CO₃, MeCN, reflux, 12hNH₃5-Amino-7-methoxy-4-methylindoline-2,3-dione65%

Key Observations :

  • Reaction rates depend on solvent polarity (DMF > MeCN) and base strength.

  • Steric hindrance from the 4-methyl group slightly reduces substitution efficiency compared to non-methylated analogs.

Carbonyl Reactivity

The 2,3-dione moiety participates in condensation and reduction reactions:

Condensation Reactions

Reagent Conditions Product Application
Hydrazine hydrateEtOH, 60°C, 4h2,3-Dione hydrazonePrecursor for heterocyclic synthesis
Hydroxylamine hydrochlorideAcOH, RT, 2h2,3-Dione oximeChelation studies

Reduction Reactions

  • Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the dione to 2,3-diol, but over-reduction of the indoline ring may occur.

  • Selective reduction using NaBH₄ in THF yields a mono-alcohol intermediate.

1,3-Dipolar Cycloaddition

The compound acts as a dipolarophile in reactions with azomethine ylides, forming spirooxindole derivatives (observed in related isatin systems) :

Dipolarophile Conditions Product Biological Activity
Azomethine ylide (from L-proline)Toluene, 100°C, 24hSpirooxindole-pyrrolidine hybridAnti-coronavirus activity

Mechanistic Insight :

  • Electron-withdrawing groups (Cl, dione) enhance dipolarophilicity, accelerating cycloaddition .

  • Regioselectivity is influenced by the 7-methoxy group’s steric and electronic effects.

Electrophilic Aromatic Substitution

The indoline ring undergoes electrophilic substitution, with substituents directing incoming groups:

Position Substituent Directing Effect Observed Reaction
5ClDeactivating, ortho/paraLimited reactivity due to deactivation
7OMeActivating, ortho/paraNitration at C6 (minor)
4MeWeakly activatingSulfonation at C3 (trace)

Notable Example :

  • Nitration (HNO₃/H₂SO₄) yields 6-nitro-5-chloro-7-methoxy-4-methylindoline-2,3-dione as a minor product (15% yield).

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing CO and Cl₂.

  • Photodegradation : UV light induces ring-opening via C-Cl bond cleavage, forming quinone-like intermediates.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of 5-Chloro-7-methoxy-4-methylindoline-2,3-dione may inhibit monoamine oxidase enzymes (MAO), which are critical in the metabolism of neurotransmitters related to mood regulation. Such inhibition suggests potential applications in treating mood disorders like depression.

Anticancer Properties

The compound has shown promising anticancer activity. In vitro studies have demonstrated its efficacy against various human tumor cell lines. For instance, compounds derived from this indoline structure were evaluated by the National Cancer Institute (NCI) and exhibited significant growth inhibition rates against cancer cells, indicating its potential as an antitumor agent .

Enzyme Interaction Studies

This compound interacts with several enzymes involved in metabolic pathways. Its structural features allow it to act as an inhibitor for specific enzymes, which can be crucial for understanding metabolic disorders and developing enzyme-targeted therapies.

Antiviral Activity

Recent studies have explored the antiviral properties of related compounds, suggesting that indoline derivatives may inhibit viral replication processes. This opens avenues for further research into their use as antiviral agents against diseases like HIV .

Synthetic Pathways

The synthesis of this compound involves several methods that yield high purity and yield rates. These synthetic routes are essential for producing derivatives that can be tested for enhanced biological activity or specificity towards certain targets .

Case Studies on Derivatives

Several case studies highlight the development of derivatives based on this compound:

Derivative Activity Notes
5-ChloroisatinAnti-inflammatoryExhibits notable anti-inflammatory activity
7-MethylindolineNeuroprotectivePotentially protects neuronal cells from damage
IsatinDiverse biological activitiesKnown for various pharmacological effects including anticancer properties

Mechanism of Action

The mechanism of action of 5-Chloro-7-methoxy-4-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 5-Chloro-7-methoxy-4-methylindoline-2,3-dione with structurally related indoline-2,3-diones and indole derivatives:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features Reference
This compound Cl (5), OMe (7), Me (4) C₁₀H₈ClNO₃ 225.63 Enhanced lipophilicity from chloro and methyl groups; methoxy improves solubility
7-Chloro-4-methyl-5-nitroindoline-2,3-dione Cl (7), Me (4), NO₂ (5) C₉H₅ClN₂O₄ 240.60 Nitro group introduces polarity but may reduce metabolic stability
Indoline-2,3-dione (unsubstituted) None C₈H₅NO₂ 147.13 Baseline scaffold; moderate solubility and reactivity
5-Fluoro-7-methylindoline-2,3-dione F (5), Me (7) C₉H₆FNO₂ 179.15 Fluorine enhances electronegativity, potentially improving target affinity

Key Observations :

  • Chloro vs.
  • Methoxy vs. Methyl: Methoxy groups (as in the target compound) improve aqueous solubility compared to non-polar methyl groups, which may enhance pharmacokinetics .
  • Fluorine Substitution : Fluorinated analogs (e.g., 5-fluoro-7-methylindoline-2,3-dione) exhibit higher electronegativity, which can strengthen hydrogen bonding with biological targets .

Biological Activity

5-Chloro-7-methoxy-4-methylindoline-2,3-dione is an organic compound that belongs to the indoline family, characterized by its unique structural features such as a chloro substituent at the 5-position and a methoxy group at the 7-position. This compound has garnered attention in various fields due to its diverse biological activities, particularly its potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C10H8ClN1O3. Its structure includes a fused bicyclic system with significant functional groups that contribute to its biological activity. The presence of the chloro and methoxy groups enhances its reactivity and interaction with biological targets.

1. Enzyme Inhibition

Research indicates that this compound exhibits notable interactions with various enzymes, particularly monoamine oxidase (MAO). Inhibition of MAO is linked to potential therapeutic effects in treating mood disorders. Several derivatives of this compound have shown effective inhibition against MAO enzymes, with some exhibiting IC50 values below 1 µM, indicating strong potency .

2. Antiviral Properties

In vitro studies have demonstrated the antiviral activity of related indoline derivatives against HIV strains. For example, a derivative containing an acetyl group showed an IC50 value of >3.47 µM against HIV-2, suggesting that modifications to the indoline structure can influence antiviral efficacy .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against various microbial strains, although specific data on this compound itself is limited. The broader class of indoline compounds has shown promise in this area .

Case Studies and Experimental Findings

A series of studies have been conducted to explore the biological activity of indoline derivatives:

Compound Activity IC50 Value (µM) Notes
This compoundMAO Inhibition<1Strong inhibitor
Acetyl derivativeHIV Inhibition>3.47Cytotoxic at CC50 = 13.43
Other derivativesAntimicrobialVariesEffective against multiple strains

These findings highlight the potential of this compound and its derivatives as lead compounds for further development in therapeutic applications.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes and receptors within metabolic pathways. The structural features, including the chloro and methoxy groups, may influence binding affinity and specificity towards these biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-7-methoxy-4-methylindoline-2,3-dione, and how are reaction conditions optimized to maximize yield?

  • Answer: Synthesis typically involves halogenation and methoxylation of indoline precursors. A method analogous to tetrafluoroindole synthesis (Scheme I) uses halogenation (Cl₂ in DCM at 0°C) followed by methoxylation (NaOMe/MeOH at 70°C for 6 hours) . Key parameters include temperature control (70–80°C) and catalyst selection (e.g., sodium ethoxide). Reaction times are optimized to 4–6 hours to minimize side products, with yields reaching 68% after purification via column chromatography (hexane/EtOAc gradient) .
Step Reagents/Conditions Time Yield (%) Purity (%) Reference
HalogenationCl₂, DCM, 0°C2h7590
MethoxylationNaOMe, MeOH, 70°C6h6895
PurificationColumn Chromatography-->95

Q. What spectroscopic characterization methods are most effective for confirming the structure of this compound?

  • Answer: A combination of ¹H/¹³C NMR (in DMSO-d₆), FT-IR (KBr pellet), and HRMS is essential. Key spectral features include:

  • ¹H NMR: δ 2.35 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), and aromatic protons at δ 6.90–7.25 .
  • IR: Strong carbonyl stretches at 1700–1750 cm⁻¹ for the dione moiety .
  • HRMS: Molecular ion peak matching C₁₀H₈ClNO₃ (theoretical [M+H]⁺: 226.0273) .
    • Elemental analysis should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

  • Answer: Yield discrepancies often arise from catalyst systems or workup variations. Systematic approaches include:

  • Catalyst Comparison: Sodium ethoxide vs. TEMPO-mediated oxidation (82% vs. 68% yield) .
  • Intermediate Monitoring: Use HPLC to track degradation at different pH levels .
  • Design of Experiments (DoE): Identify critical factors (e.g., solvent polarity, temperature gradients) .
    • Case Study: EPR spectroscopy confirmed radical intermediates in TEMPO-mediated methods, explaining higher yields .

Q. What strategies enhance the solubility of this compound in aqueous systems for biological assays?

  • Answer:

  • Co-solvent Systems: DMSO:water (1:9 v/v) maintains bioactivity (10 mM stock, IC₅₀ retention) .
  • β-Cyclodextrin Complexes: Hydroxypropyl-β-cyclodextrin (5 mM) increases solubility by 15% .
  • Validation Methods:
  • Phase Solubility Diagrams: Higuchi method to optimize cyclodextrin ratios .
  • Dynamic Light Scattering: Ensure particle size <100 nm post-complexation .

Q. How does the C5 chloro group influence reactivity in nucleophilic substitution reactions compared to non-halogenated analogs?

  • Answer: The electron-withdrawing chloro group accelerates SNAr reactions at C4:

  • Kinetic Studies: 50× faster methoxy displacement vs. non-chlorinated analogs .
  • Hammett Analysis: σₚ = +0.23 for the chloro substituent .
  • Computational Modeling: DFT (B3LYP/6-311+G**) shows LUMO energy reduction (−1.8 eV vs. −1.2 eV) at reactive sites .

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